molecular formula C10H10N4O3 B2438030 1-Allyl-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea CAS No. 1209055-95-7

1-Allyl-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea

Cat. No.: B2438030
CAS No.: 1209055-95-7
M. Wt: 234.215
InChI Key: PLNLBSFDPFIGPJ-UHFFFAOYSA-N
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Description

1-Allyl-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of an allyl group, a furan ring, and an oxadiazole ring, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

The synthesis of 1-Allyl-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the furan ring: The furan ring can be incorporated via a cyclization reaction involving furfural or its derivatives.

Industrial production methods may involve optimizing these steps to enhance yield and purity, often employing catalysts and green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

1-Allyl-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like hydrogen peroxide.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: The allyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Allyl-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea has found applications in various scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features and biological activities.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 1-Allyl-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

1-Allyl-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea can be compared with other similar compounds, such as:

    1-Allyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea: This compound has a thiophene ring instead of a furan ring, which may result in different chemical and biological properties.

    1-Allyl-3-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)urea:

    1-Allyl-3-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)urea: The benzofuran ring adds additional aromaticity and may enhance certain biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

1-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-prop-2-enylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3/c1-2-5-11-9(15)12-10-14-13-8(17-10)7-4-3-6-16-7/h2-4,6H,1,5H2,(H2,11,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNLBSFDPFIGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NC1=NN=C(O1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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